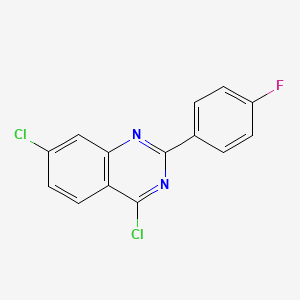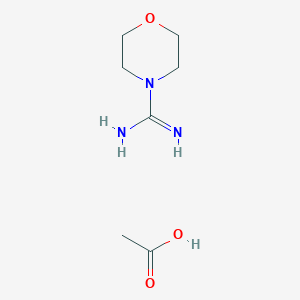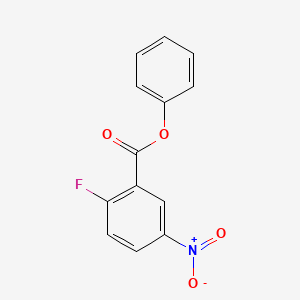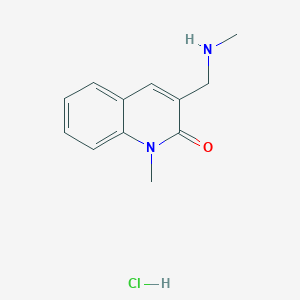
3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester
Übersicht
Beschreibung
3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative . It selectively engages disease-associated proteins and pivotal enzymes, presenting unparalleled multitarget potential against formidable adversaries like cancer, diabetes, and inflammatory maladies .
Synthesis Analysis
Pinacol boronic esters, such as 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Molecular Structure Analysis
The molecular weight of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is 331.21 .
Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling: is a pivotal reaction in organic chemistry, widely used for forming carbon-carbon bonds. Phenylboronic acid derivatives, such as 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester , are crucial for this process. They act as boron reagents that couple with halide-containing compounds in the presence of a palladium catalyst . This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex organic molecules.
Protodeboronation Studies
Protodeboronation refers to the removal of the boron group from boronic esters. The compound can be used to study catalytic protodeboronation processes, which are essential for modifying the boron moiety into other functional groups . This transformation is particularly challenging and underexplored, especially for unactivated primary alkyl boronic esters, making it a significant area of research.
Synthesis of Pharmaceutical Intermediates
Boronic esters are instrumental in the synthesis of pharmaceutical intermediates. The subject compound can be utilized to create intermediates that are further transformed into active pharmaceutical ingredients (APIs). These transformations often involve reactions like oxidations, aminations, and halogenations, which are facilitated by the boron moiety .
Development of Organic Synthesis Methodologies
The compound serves as a building block in developing new methodologies for organic synthesis. Its stability and reactivity profile make it an excellent candidate for exploring novel synthetic routes, including homologations and conjunctive cross couplings . Researchers can leverage its properties to create diverse molecular architectures.
Material Science Applications
In material science, boronic esters are used to synthesize polymers and other materials with specific properties3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester could be involved in the preparation of fluorinated aromatic poly(ether-amide)s, which have applications in various high-performance materials .
Asymmetric Synthesis and Chiral Molecules
The compound plays a role in asymmetric synthesis, which is crucial for producing chiral molecules with high enantioselectivity. Organoboron compounds are significant in routes to obtain enantioenriched organoboron compounds, and their transformations provide access to a broad array of diverse molecules .
Wirkmechanismus
Target of Action
The primary target of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This reaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of a wide array of organic compounds, contributing to the diversity and complexity of biochemical structures .
Pharmacokinetics
The rate of hydrolysis is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The primary result of the action of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This contributes to the synthesis of complex organic molecules, expanding the diversity of biochemical structures .
Action Environment
The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic esters, including this compound, can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5,7-8,11,15H,6,9-10,12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXJYLFLGVPADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122943 | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester | |
CAS RN |
1073355-06-2 | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073355-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)





![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)


![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)